molecular formula C7H10O B107880 1-Acetyl-1-cyclopentene CAS No. 16112-10-0

1-Acetyl-1-cyclopentene

Cat. No.: B107880
CAS No.: 16112-10-0
M. Wt: 110.15 g/mol
InChI Key: SLNPSLWTEUJUGY-UHFFFAOYSA-N
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Description

1-Acetyl-1-cyclopentene is a cyclic alkene. Its lithium enolate undergoes Brook rearrangement-mediated [3+4] annulation with 3-alkyl-3-haloacryloylsilanes to afford tricyclo[5.3.0.01,4]decenone derivatives. Asymmetric oxidative Heck reaction of this compound in the presence of a Pd-ligand has been reported.

Scientific Research Applications

Photochemical and Thermal Isomerizations

1-Acetyl-1-cyclopentene has been studied in the context of photochemical and thermal isomerizations. For example, Schaffner (1976) investigated the photochemistry of 1-acyl-2-cyclopentenes, which are closely related to this compound. These compounds exhibit interesting behavior under irradiation, such as carbon monoxide elimination and allyl-aroyl radical pair formation, depending on the nature of the acyl group. Additionally, these compounds undergo allylic 1,3-acetyl shifts and oxadi-π-methane rearrangement under certain conditions (Schaffner, 1976).

Thermodynamic Analysis in Chemical Synthesis

In the chemical industry, derivatives of cyclopentene, which include this compound, have been explored for their potential applications. Yao et al. (2015) performed a thermodynamic analysis of the synthesis process of cyclopentanol from cyclopentene. This kind of analysis is crucial for understanding the efficiency and feasibility of such synthetic processes in industrial applications (Yao et al., 2015).

Photoaddition Reactions

The behavior of cyclopentene derivatives in photoaddition reactions has also been a subject of interest. Toshima et al. (1978) studied the photoaddition reaction of N-acetyldiphenylmethyleneamine with cyclic and acyclic olefins, including cyclopentene. Such studies are important for understanding the reactivity of these compounds under various conditions and can lead to the development of new synthetic methods (Toshima et al., 1978).

Study of Cyclopentene Derivatives

The study of cyclopentene derivatives like this compound extends to various fields in chemistry. Zhao et al. (2014) synthesized and studied 1-(2,5-Dimethylthien-3-yl)-2-(4-acetyl-2,5-dimethylthien-3-yl) cyclopentene, demonstrating its photochromic properties. Such compounds have potential applications in materials science, particularly in the development of photoresponsive materials (Zhao et al., 2014).

Safety and Hazards

1-Acetyl-1-cyclopentene is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation and serious eye irritation . It is harmful if swallowed or in contact with skin .

Properties

IUPAC Name

1-(cyclopenten-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6(8)7-4-2-3-5-7/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNPSLWTEUJUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167069
Record name 1-Acetylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16112-10-0
Record name 1-Acetylcyclopentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016112100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Acetylcyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16112-10-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-acetyl-1-cyclopentene participate in the synthesis of tricyclo[5.3.0.01,4]decenone derivatives?

A1: In the study by [], this compound acts as a nucleophilic reagent. It first reacts with lithium diisopropylamide (LDA) to form its lithium enolate. This enolate then undergoes a [3+4] annulation reaction with 3-alkyl-3-haloacryloylsilanes. The reaction proceeds through a Brook rearrangement, ultimately leading to the formation of tricyclo[5.3.0.01,4]decenone derivatives [].

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